molecular formula C12H14O4 B1440536 4-Acetoxy-3,5-dimethoxystyrene CAS No. 46501-14-8

4-Acetoxy-3,5-dimethoxystyrene

Cat. No.: B1440536
CAS No.: 46501-14-8
M. Wt: 222.24 g/mol
InChI Key: PAGUNWMOLOQVJA-UHFFFAOYSA-N
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Description

4-Acetoxy-3,5-dimethoxystyrene is a colorless liquid with a strong aromatic odor. It is widely used in the synthesis of organic compounds and serves as a versatile building block for the preparation of various functional materials and pharmaceutical intermediates . This compound is particularly significant in the field of organic chemistry due to its unique structural properties and reactivity.

Biochemical Analysis

Biochemical Properties

4-Acetoxy-3,5-dimethoxystyrene plays a significant role in biochemical reactions, particularly in the synthesis of phenolic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. For instance, it can be used as a precursor in the synthesis of polymers and pharmaceuticals . The nature of these interactions often involves the acetylation and methoxylation of the styrene backbone, which can influence the reactivity and stability of the resulting compounds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that derivatives of this compound can affect the glass transition temperature and heat capacity of polymers, which in turn can impact cellular processes such as protein folding and enzyme activity . Additionally, its role in the synthesis of phenolic compounds can lead to changes in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, the acetylation of the styrene backbone can inhibit certain enzymes by blocking their active sites, while the methoxylation can enhance the binding affinity of other enzymes . These interactions can lead to changes in gene expression and protein synthesis, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions (10°C - 25°C), but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that its stability can influence its efficacy in biochemical assays and experiments. For example, the degradation of this compound can lead to a decrease in its ability to modulate enzyme activity and cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways and cellular functions without causing significant toxicity. At high doses, it can exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular metabolism . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of phenolic compounds. It interacts with enzymes such as phenolic acid decarboxylase, which catalyzes the decarboxylation of phenolic acids to produce styrene derivatives . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can affect its activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its acetylation can serve as a signal for localization to the endoplasmic reticulum or other organelles involved in protein synthesis and modification.

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-3,5-dimethoxystyrene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups, which provide multiple sites for chemical modification.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding quinones, while substitution reactions can produce various substituted styrenes .

Scientific Research Applications

4-Acetoxy-3,5-dimethoxystyrene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetoxy-3,5-dimethoxystyrene involves its interaction with various molecular targets and pathways. The compound’s acetoxy and methoxy groups play crucial roles in its reactivity and binding affinity. These functional groups facilitate hydrogen bonding and other interactions with target molecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

  • 4-Hydroxy-3,5-dimethoxystyrene
  • 4-Hydroxy-3-methoxystyrene
  • 4-Hydroxystyrene

Comparison: Compared to its similar compounds, 4-Acetoxy-3,5-dimethoxystyrene is unique due to its acetoxy group, which enhances its reactivity and versatility in chemical synthesis. This functional group allows for more diverse chemical modifications and applications, making it a valuable compound in various fields .

Properties

IUPAC Name

(4-ethenyl-2,6-dimethoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-5-9-6-10(14-3)12(16-8(2)13)11(7-9)15-4/h5-7H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGUNWMOLOQVJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679899
Record name 4-Ethenyl-2,6-dimethoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46501-14-8
Record name 4-Ethenyl-2,6-dimethoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of methoxy groups in poly(4-hydroxy-3,5-dimethoxystyrene) affect its hydrogen bonding compared to poly(4-hydroxystyrene)?

A1: Research indicates that the presence of methoxy groups in poly(4-hydroxy-3,5-dimethoxystyrene) (PHDMS) significantly influences its hydrogen bonding behavior compared to poly(4-hydroxystyrene) (PpHS) []. While both polymers exhibit hydrogen bonding due to the hydroxyl groups, the bound water content, serving as an indicator of hydrogen bonding extent, is higher in PHDMS. This suggests that the two methoxy groups in PHDMS, absent in PpHS, alter the polymer structure and potentially enhance its hydrogen bonding capacity.

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